molecular formula C7H10ClN3 B3052230 Benzimidic acid hydrazide hydrochloride CAS No. 39696-43-0

Benzimidic acid hydrazide hydrochloride

Cat. No.: B3052230
CAS No.: 39696-43-0
M. Wt: 171.63 g/mol
InChI Key: LGCHTRBWBXRSLJ-UHFFFAOYSA-N
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Description

Benzimidic acid hydrazide hydrochloride is an organic compound with the chemical formula C₇H₉N₃·HCl. It appears as a white crystalline solid and is known for its stability and thermal resistance. This compound is primarily used as an intermediate in organic synthesis, facilitating the creation of more complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzimidic acid hydrazide hydrochloride can be synthesized through various methods. One common approach involves the reaction of benzimidic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, ensuring complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs mechanochemical methods or solid-state melt reactions. These methods are preferred due to their efficiency and scalability. The mechanochemical approach involves grinding the reactants together, while the solid-state melt reaction requires heating the reactants to a specific temperature to induce the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzimidic acid hydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzimidic acid hydrazide hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its stability, versatility in chemical reactions, and wide range of applications in various fields. Its ability to form stable complexes with biological molecules makes it particularly valuable in medicinal chemistry and biological research .

Properties

IUPAC Name

N'-aminobenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-7(10-9)6-4-2-1-3-5-6;/h1-5H,9H2,(H2,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCHTRBWBXRSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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